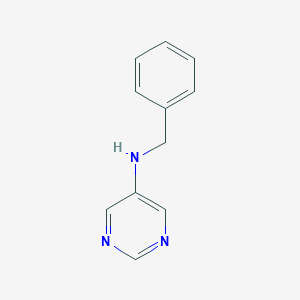

N-benzylpyrimidin-5-amine

Description

Properties

IUPAC Name |

N-benzylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-4-10(5-3-1)6-14-11-7-12-9-13-8-11/h1-5,7-9,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVQFOUALXZRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320364 | |

| Record name | N-benzylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195771 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

104479-78-9 | |

| Record name | N-benzylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzylpyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of N-benzylpyrimidin-5-amine: A Technical Guide for Chemical Researchers

This guide provides an in-depth exploration of the synthetic protocols for N-benzylpyrimidin-5-amine, a valuable building block in medicinal chemistry and drug discovery. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable resource for the preparation of this and structurally related compounds. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 5-Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core of essential biomolecules such as nucleobases.[1] The 5-aminopyrimidine moiety, in particular, serves as a versatile scaffold in the design of pharmacologically active agents due to its capacity for diverse functionalization. The introduction of a benzyl group at the 5-amino position can significantly influence the molecule's steric and electronic properties, making this compound a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and other signaling pathway modulators.[2]

Primary Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

The most direct and widely employed method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a powerful tool for the arylation of amines.[3][4] The reaction is particularly well-suited for the coupling of heteroaryl halides with primary amines, such as benzylamine.

The choice of a 5-halopyrimidine, typically 5-bromopyrimidine, as the electrophilic partner is strategic. The carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium catalyst, initiating the catalytic cycle.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underpins the reaction's success. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromopyrimidine, inserting into the carbon-bromine bond to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: Benzylamine coordinates to the palladium center, and a base removes the proton from the amine nitrogen to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the new carbon-nitrogen bond, yielding this compound and regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methodologies for the Buchwald-Hartwig amination of heteroaryl halides.[5][6] Researchers should consider this a starting point, with optimization of specific parameters potentially required.

Materials:

-

5-Bromopyrimidine

-

Benzylamine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or a similar biaryl phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene or Dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4-6 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

-

Addition of Reactants: Add 5-bromopyrimidine (1.0 equivalent) and anhydrous toluene to the flask. Stir the mixture for a few minutes to ensure homogeneity.

-

Initiation: Add benzylamine (1.2 equivalents) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the mixture to 80-110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Quantitative Data and Comparison

| Parameter | Buchwald-Hartwig Amination |

| Starting Materials | 5-Bromopyrimidine, Benzylamine |

| Catalyst | Palladium-based (e.g., Pd(OAc)₂) |

| Ligand | Biaryl phosphine (e.g., Xantphos) |

| Base | Strong, non-nucleophilic (e.g., NaOtBu) |

| Typical Yield | 70-95% (reported for similar reactions) |

| Reaction Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

Alternative Synthetic Approaches

While the Buchwald-Hartwig amination is the most direct route, other methods can be employed, particularly in a multi-step synthesis or when certain functional groups are present that may not be compatible with palladium catalysis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds.[7][8] While not a direct method for C-N bond formation, it can be used to introduce a benzyl group or a precursor to an amine at the 5-position of the pyrimidine ring. For instance, a Suzuki coupling could be used to introduce a functionalized benzyl group which is later converted to an amine.

Diagram of a Potential Suzuki Coupling Workflow

Caption: A multi-step synthesis workflow utilizing Suzuki coupling.

Conclusion

The synthesis of this compound is most efficiently achieved through the Buchwald-Hartwig amination of 5-bromopyrimidine with benzylamine. This method offers high yields and good functional group tolerance, making it a preferred choice for researchers in drug development. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are key to successful synthesis. Alternative multi-step strategies involving other cross-coupling reactions like the Suzuki-Miyaura coupling can also be considered depending on the specific synthetic goals.

References

- Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(15), 3175-3178.

- Ponte, F., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 596-603.

- Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161.

- Das, S., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 5(10), 7357-7361.

- Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2829-2840.

- Guesmi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(5), 2829-2840.

- Kashani, S. K., et al. (2020).

- Vautravers, N. S., et al. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Al-Tel, T. H. (2012).

- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.

- Zhou, Y., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chemical Biology & Drug Design, 90(5), 936-942.

- Reddy, B. V. S., et al. (2024).

- Hrytsai, I., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 169-180.

- PubChem. (n.d.). N-benzylpyrimidin-2-amine.

- Kashani, S. K., et al. (2020).

- PubChem. (n.d.). N-benzyl-5-phenylpyrimidin-2-amine.

- Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832-835.

- CK-12 Foundation. (2023). Chemical Properties of Amines.

- Fors, B. P., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835.

- Hassan, A. S., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules, 25(18), 4287.

- The Organic Chemistry Tutor. (2023, April 3).

- Vautravers, N. S., et al. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.

- PubChemLite. (n.d.). This compound (C11H11N3).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic data of N-benzylpyrimidin-5-amine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-benzylpyrimidin-5-amine

Abstract

This compound (CAS No. 104479-78-9) is a heterocyclic amine that serves as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its structural integrity and purity are paramount for reproducible downstream applications, from drug discovery to the synthesis of complex organic materials. This technical guide provides a comprehensive analysis of the core spectroscopic techniques required for the unambiguous identification and characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into field-proven experimental protocols, interpret the resulting data with mechanistic explanations, and present a self-validating framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₁H₁₁N₃ and a monoisotopic mass of approximately 185.095 Da.[3] The structure comprises a pyrimidine ring, a secondary amine linker, and a benzyl group. This unique combination of an electron-deficient aromatic heterocycle and an electron-rich benzyl moiety gives rise to a distinct spectroscopic fingerprint.

The following diagram illustrates the molecular structure with atom numbering for NMR assignment purposes.

Caption: Structure of this compound with IUPAC numbering.

The logical workflow for comprehensive characterization involves sequential analysis by MS, IR, and NMR, ensuring orthogonal validation of the molecular structure.

Caption: Workflow for the spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol (NMR)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the N-H proton, making it more readily observable.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[4]

-

¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine H-2, H-6 | ~8.5 - 8.8 | Singlet / Doublet | 2H | These protons are on a highly electron-deficient pyrimidine ring, causing a significant downfield shift. Their equivalence depends on the rotation around the C5-N bond. |

| Pyrimidine H-4 | ~8.9 - 9.1 | Singlet | 1H | Positioned between two nitrogen atoms, this proton is the most deshielded on the pyrimidine ring. |

| Benzyl Aromatic H (ortho, meta, para) | ~7.2 - 7.4 | Multiplet | 5H | Typical chemical shift range for protons on an unsubstituted benzene ring.[5] |

| Amine N-H | ~4.5 - 6.0 (variable) | Broad Singlet | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature. The signal can be confirmed by its disappearance upon D₂O exchange.[6][7] |

| Benzyl CH₂ | ~4.4 | Doublet | 2H | These protons are adjacent to both an aromatic ring and a nitrogen atom. Coupling to the N-H proton results in a doublet (J ≈ 5-6 Hz). In N-benzylaniline, this signal appears at ~4.3 ppm.[4] |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrimidine C-4, C-6 | ~157 - 160 | These carbons are double-bonded to nitrogen, resulting in a strong deshielding effect. |

| Pyrimidine C-2 | ~150 - 153 | Similar to C-4/C-6, this carbon is significantly deshielded by the adjacent nitrogen atoms. |

| Benzyl C-ipso (C-1') | ~138 - 140 | The quaternary carbon of the benzyl group attached to the CH₂ group. Its chemical shift is similar to that seen in N-benzylaniline (~139.5 ppm).[5] |

| Pyrimidine C-5 | ~130 - 135 | This carbon is attached to the amine nitrogen. While on an electron-deficient ring, its direct attachment to nitrogen provides some shielding relative to C-2/4/6. |

| Benzyl C-ortho, C-meta, C-para | ~127 - 129 | Typical range for unsubstituted aromatic carbons.[5] Aromatic amines show distinct shifts for these carbons, which can be used for detailed assignment.[8] |

| Benzyl CH₂ (C-7) | ~48 - 50 | This aliphatic carbon is deshielded by the adjacent nitrogen. The corresponding carbon in N-benzylaniline is found at ~48.4 ppm.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9]

Experimental Protocol (IR)

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

IR Data Interpretation

The key is to identify characteristic absorption bands that correspond to specific bonds within the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale & Comments |

| 3350 - 3310 | N-H Stretch | Weak-Medium, Sharp | This single, relatively sharp peak is characteristic of a secondary amine (R₂NH).[10][11] Primary amines would show two bands, and tertiary amines would show none in this region. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Indicates the presence of C-H bonds on both the pyrimidine and benzyl rings. |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium | Corresponds to the stretching of the C-H bonds in the benzylic methylene (-CH₂-) group. |

| ~1600, ~1580, ~1490, ~1450 | C=C and C=N Ring Stretch | Medium-Strong | These absorptions are characteristic of aromatic and heteroaromatic ring systems. Pyrimidine derivatives show strong C=N stretching in this region.[9] |

| 1335 - 1250 | Aromatic C-N Stretch | Strong | This strong band is indicative of the C-N bond where the nitrogen is attached to an aromatic ring (the pyrimidine).[7][10] |

| 900 - 675 | C-H Out-of-Plane Bending | Strong | The pattern of these bands can sometimes help distinguish substitution patterns on the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol (MS)

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the protonated molecule.[12]

-

EI-MS Method:

-

Introduce a small sample into the instrument, where it is vaporized.

-

Bombard the gaseous molecules with high-energy electrons (typically 70 eV).[12]

-

Separate and detect the resulting ions based on their mass-to-charge ratio (m/z).

-

-

ESI-MS Method (for High Resolution):

-

Dissolve the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the solution into the ESI source to generate protonated molecules, [M+H]⁺.

-

Analyze using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.[13]

-

MS Data Interpretation

The molecular formula C₁₁H₁₁N₃ dictates an odd nominal molecular weight (185 Da), which is consistent with the Nitrogen Rule (a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight).[6]

| m/z (Mass-to-Charge Ratio) | Proposed Ion | Rationale & Comments |

| 186.1026 | [M+H]⁺ | The protonated molecular ion, typically the base peak in ESI-MS. High-resolution measurement of this ion confirms the elemental composition.[3] |

| 185.0953 | [M]⁺˙ | The molecular ion peak in EI-MS. Its presence confirms the molecular weight of the compound. |

| 106 | [C₇H₈N]⁺ | Result of α-cleavage, breaking the C-N bond between the methylene group and the pyrimidine ring. This fragment corresponds to the [benzyl-NH]⁺ moiety. |

| 91 | [C₇H₇]⁺ | The tropylium ion, a very stable and common fragment from benzyl-containing compounds, formed by the loss of an amine radical from the m/z 106 fragment or directly from the molecular ion. |

| 80 | [C₄H₄N₂]⁺˙ | The pyrimidine radical cation, formed by cleavage of the C5-N bond. |

The proposed fragmentation pathway below highlights the formation of the most stable and diagnostically significant ions.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Conclusion

The structural characterization of this compound is robustly achieved through the combined application of NMR, IR, and MS. Mass spectrometry confirms the molecular weight (185.23 g/mol ) and elemental formula (C₁₁H₁₁N₃). IR spectroscopy validates the presence of key functional groups, most notably the secondary amine N-H bond (~3330 cm⁻¹) and aromatic C=C/C=N bonds (~1600-1450 cm⁻¹). Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular skeleton, confirming the connectivity between the benzyl and pyrimidine moieties. This comprehensive spectroscopic data set serves as an essential benchmark for confirming the identity, purity, and structural integrity of this compound in any research or development setting.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.

- Mehta, H., & Khunt, R. (2014). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.

- Micciarelli, M., et al. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers. The Journal of Physical Chemistry Letters. [Link][16]

- Iridium/Graphene Nanostructured Catalyst for the N-Alkylation of Amines to Synthesize Nitrogen-containing Derivatives and Heterocyclic Compounds in Green Process. Supporting Information, The Royal Society of Chemistry.

- Supplementary Information for a study on hydroboration of N-benzylideaniline.

- 2-(Benzylamino)-5-nitropyridine. NIST Chemistry WebBook. [Link][19]

- This compound (C11H11N3). PubChemLite. [Link][3]

- Dexter, H. J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry. [Link][13]

- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Supporting Information.

- Figure 4. 13C NMR spectrums for the reaction of benzylamine (4) with...

- N-Benzyl-5-bromopyrimidin-2-amine - 13C NMR. SpectraBase. [Link][21]

- IR Spectroscopy Tutorial: Amines. University of Calgary. [Link][10]

- Zhang, L., et al. (2019). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Medicinal Chemistry Research. [Link][2]

- 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules.

- 24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link][11]

- 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link][6]

- 24.10 Spectroscopy of Amines. Chemistry LibreTexts. [Link][7]

- Brandt, M., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.

Sources

- 1. 104479-78-9|this compound|BLD Pharm [bldpharm.com]

- 2. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H11N3) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Foreword: The Strategic Importance of Physicochemical Profiling

An In-depth Technical Guide to the Physicochemical Properties of N-benzylpyrimidin-5-amine

In the landscape of modern drug discovery and materials science, the journey from a promising molecular scaffold to a functional agent is paved with data. It is not merely the biological activity of a compound that dictates its success, but a nuanced interplay of its physical and chemical characteristics. These properties govern how a molecule will behave: whether it will dissolve, how it will traverse a biological membrane, its stability in storage, and its ionic state in a physiological environment. This compound, a member of the substituted pyrimidine family, represents a scaffold of significant interest. Pyrimidines are foundational components of nucleobases and are prevalent in a vast array of therapeutic agents. Understanding the core physicochemical properties of this specific derivative is, therefore, not an academic exercise but a critical prerequisite for its rational development and application.

This guide eschews a conventional, rigid format. Instead, it is structured to provide a holistic and practical understanding of this compound, mirroring the logical workflow of a research scientist. We will move from fundamental structural attributes to the dynamic properties of solubility, basicity, and lipophilicity. Each section is designed to be a self-validating system, providing not just data, but the experimental context and scientific reasoning behind its acquisition. For the researcher, scientist, or drug development professional, this document serves as both a technical whitepaper and a practical field guide.

Core Molecular and Structural Attributes

All subsequent physicochemical investigations are predicated on the foundational identity of the molecule. This compound is an aromatic amine featuring a pyrimidine ring N-substituted with a benzyl group.

| Property | Value | Source |

| Chemical Structure |  | N/A |

| Molecular Formula | C₁₁H₁₁N₃ | [1][2][3] |

| Molecular Weight | 185.23 g/mol | [1][2] |

| CAS Number | 104479-78-9 | [1][2] |

| Synonyms | N-Benzyl-5-pyrimidinamine | [1] |

These identifiers are the unambiguous fingerprint of the compound, essential for database searches, procurement, and regulatory documentation.

Computational Physicochemical Predictions: An In Silico First Look

Before committing to resource-intensive laboratory experiments, computational models provide valuable estimations of a compound's properties. These predictions are instrumental in early-stage drug discovery for filtering large libraries of compounds and assessing "drug-likeness," often guided by frameworks like Lipinski's Rule of Five.

| Predicted Parameter | Value | Significance in Drug Development | Source |

| LogP (Octanol-Water Partition Coefficient) | 2.0887 | Measures lipophilicity; impacts absorption and membrane permeability. Values <5 are generally preferred. | [1] |

| Topological Polar Surface Area (TPSA) | 37.81 Ų | Estimates the surface area of polar atoms; correlates with transport properties. Values <140 Ų are associated with good cell permeability. | [1] |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. | [1] |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. | [1] |

| Rotatable Bonds | 3 | Relates to conformational flexibility and oral bioavailability. Fewer than 10 is often desirable. | [1] |

The predicted LogP and TPSA values for this compound suggest it possesses favorable characteristics for membrane permeability and potential oral bioavailability.

Caption: Workflow for the qualitative determination of pH-dependent solubility.

Basicity and Ionization Constant (pKa)

The pKa of an amine is, strictly speaking, the pKa of its conjugate acid (often denoted pKaH). [4]It is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form. This value is paramount as it dictates the charge state of the molecule at physiological pH (~7.4), which in turn affects receptor binding, membrane transport, and solubility.

Causality Behind pKa Determination

Potentiometric titration is the gold-standard method for pKa determination. [5][6]The principle involves monitoring the pH of a solution of the amine as a strong acid (e.g., HCl) is added incrementally. The pH changes slowly at first, then rapidly near the equivalence point, and then slowly again. The point of maximum slope in the titration curve corresponds to the volume at which all the amine has been neutralized. The pH at the half-equivalence point is equal to the pKa of the conjugate acid. [7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Materials:

-

This compound

-

Calibrated pH meter with a combination electrode

-

Automatic burette or precision manual burette (0.01 mL resolution)

-

Standardized 0.1 M Hydrochloric acid (HCl) titrant

-

Stir plate and magnetic stir bar

-

Beaker (50 mL)

-

Solvent (e.g., water, or a water/co-solvent mixture like methanol if solubility is low)

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of this compound (e.g., to make a ~0.05 M solution) and dissolve it in a known volume (e.g., 20 mL) of solvent in the beaker.

-

Setup: Place the beaker on the stir plate, add the stir bar, and immerse the pH electrode and the burette tip into the solution, ensuring they do not touch the stir bar or the beaker walls. Start gentle stirring.

-

Initial Reading: Record the initial pH of the amine solution.

-

Titration: Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point (the region of sharpest pH change).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (the peak of the derivative curve).

-

Determine the volume of HCl required to reach the half-equivalence point (half the volume of the equivalence point).

-

The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume.

-

Caption: The principle of determining pKa via potentiometric titration.

Lipophilicity: The Balance Between Water and Fat

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross lipid cell membranes. It is most commonly quantified by the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD). [8]

-

LogP: The ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

-

LogD: The ratio of the total concentration of a compound (both neutral and ionized species) in a lipid phase to its total concentration in an aqueous phase at a specific pH. For a basic compound like an amine, LogD will be highest at high pH (where it is neutral) and lowest at low pH (where it is ionized and prefers the aqueous phase).

Causality Behind the Shake-Flask Method

The shake-flask method is the benchmark for LogP/LogD determination. [9][10]It directly measures the partitioning of a compound between two immiscible liquids: n-octanol (simulating a lipid membrane) and a buffered aqueous solution (simulating physiological fluids). By allowing the system to reach equilibrium and then measuring the compound's concentration in each phase, a direct calculation of the partition ratio is possible.

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

Materials:

-

This compound

-

n-Octanol (pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)

-

Centrifuge tubes (e.g., 15 mL)

-

Shaker or rotator

-

Centrifuge

Procedure:

-

Phase Preparation: Before the experiment, vigorously mix equal volumes of n-octanol and pH 7.4 buffer for several hours to ensure mutual saturation. Allow the layers to separate completely.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer.

-

Partitioning: In a centrifuge tube, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol (e.g., 5 mL of each).

-

Equilibration: Seal the tube and shake it gently on a rotator for a set period (e.g., 1-2 hours) to allow the compound to partition and the system to reach equilibrium.

-

Phase Separation: Centrifuge the tube (e.g., at 2000 x g for 10 minutes) to ensure a clean and complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of this compound in each aliquot using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Buffer])

Caption: Experimental workflow for LogD determination using the shake-flask method.

Stability and Storage

The long-term integrity of a research compound is crucial for reproducible results. Based on supplier recommendations for structurally similar compounds, this compound should be stored under controlled conditions to prevent degradation. Amines can be susceptible to atmospheric oxidation over time.

Recommended Storage: Sealed in a dry, inert atmosphere (e.g., argon or nitrogen) at 2-8°C. [1][2]

Conclusion

The physicochemical properties of this compound paint a portrait of a molecule with significant potential for further investigation, particularly in drug discovery. Its basicity allows for pH-dependent manipulation of solubility, a key feature for formulation and delivery. Its predicted lipophilicity and polar surface area fall within ranges that are often correlated with good membrane permeability and oral bioavailability. The experimental protocols detailed herein provide a robust framework for verifying these predictions and building a comprehensive data package. By understanding and quantifying these core characteristics, researchers can make informed, data-driven decisions, accelerating the transition of this compound from a molecular concept to a functional tool in science and medicine.

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- ChemScene. This compound | 104479-78-9.

- University of Texas at Dallas. Amine Unknowns.

- Rayer, A. et al. Detailed procedure for calculating pKa.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Santa Monica College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Enamine. LogD/LogP.

- ACD/Labs. LogP—Making Sense of the Value.

- Huesgen, A. G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies, Inc.

- MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

- The Analysisof an Amine Mixture: An Introductory Analysis Experiment. Journal of Chemical Education.

- BLD Pharm. This compound | 104479-78-9.

- PubChemLite. This compound (C11H11N3).

- ResearchGate. Values of logP and logk for the Test Compounds Used in This Study.

- Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017).

- BYJU'S. Physical Properties of Amines.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 104479-78-9|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C11H11N3) [pubchemlite.lcsb.uni.lu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. LogD/LogP - Enamine [enamine.net]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-benzylpyrimidin-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. Among the vast landscape of pyrimidine derivatives, N-benzylpyrimidin-5-amines have emerged as a class of compounds with significant therapeutic potential. These molecules are key pharmacophores in the development of various targeted therapies. The strategic placement of the benzyl group on the 5-amino position of the pyrimidine ring can lead to potent and selective interactions with biological targets. This guide provides a comprehensive overview of the primary synthetic methodologies for preparing N-benzylpyrimidin-5-amine derivatives, with a focus on the underlying principles, practical experimental guidance, and a comparative analysis of the most effective approaches.

Core Synthetic Strategies: A Tale of Two Mechanisms

The synthesis of this compound derivatives is predominantly achieved through two powerful and versatile chemical transformations: the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these methods is often dictated by the availability of starting materials, the desired substitution pattern on the pyrimidine and benzyl moieties, and the tolerance of other functional groups within the molecule.

The Buchwald-Hartwig Amination: A Palladium-Powered C-N Bond Formation

The Buchwald-Hartwig amination is a robust and widely adopted method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines.[1] This palladium-catalyzed cross-coupling reaction offers a significant advantage in its broad substrate scope and functional group tolerance, allowing for the coupling of a wide variety of aryl halides with primary and secondary amines under relatively mild conditions.[1][2]

The Principle: The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a well-established mechanistic pathway, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1]

Key Components and Their Roles:

-

Pyrimidine Precursor: A 5-halopyrimidine, typically 5-bromopyrimidine or 5-chloropyrimidine, serves as the electrophilic partner. Bromo derivatives are generally more reactive than chloro derivatives.

-

Amine: Benzylamine or its substituted derivatives act as the nucleophile.

-

Palladium Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) complex such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is used.

-

Phosphine Ligand: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are commonly employed to facilitate the oxidative addition and reductive elimination steps and prevent catalyst deactivation.

-

Base: A non-nucleophilic base is required to deprotonate the amine and the intermediate palladium-amine complex. Common choices include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides and may require optimization for specific substrates.

Materials:

-

5-Bromopyrimidine

-

Benzylamine

-

Pd₂(dba)₃ (Palladium catalyst)

-

XPhos (Phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromopyrimidine (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to create an inert atmosphere.

-

Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the addition of benzylamine (1.2 mmol, 1.2 equiv).

-

Reaction: Stir the reaction mixture at 80-110 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualization of the Buchwald-Hartwig Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in heterocyclic chemistry for the formation of C-N, C-O, and C-S bonds.[3] For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[4] The pyrimidine ring is inherently electron-deficient, which facilitates SNAr reactions.

The Principle: The SNAr mechanism is a two-step process. In the first, rate-determining step, the nucleophile (benzylamine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.

Key Factors for a Successful SNAr Reaction:

-

Leaving Group: The nature of the leaving group is critical. The reactivity order is generally F > Cl > Br > I. Fluorine, being the most electronegative, stabilizes the transition state and the Meisenheimer complex, making 5-fluoropyrimidine an excellent substrate.

-

Electron-Withdrawing Groups (EWGs): While the pyrimidine ring itself is electron-deficient, the presence of additional EWGs (e.g., a nitro group) can significantly enhance the reaction rate.

-

Reaction Conditions: SNAr reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require elevated temperatures. The use of a non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is often necessary to neutralize the acid generated during the reaction.

Experimental Protocol: Synthesis of this compound via SNAr

This protocol is a general procedure for SNAr reactions and may need to be adapted based on the specific 5-halopyrimidine used.

Materials:

-

5-Fluoropyrimidine (or another suitable 5-halopyrimidine)

-

Benzylamine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous Dimethylformamide (DMF)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 5-fluoropyrimidine (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL).

-

Reagent Addition: Add potassium carbonate (1.5 mmol, 1.5 equiv) or triethylamine (1.5 mmol, 1.5 equiv) to the solution, followed by the dropwise addition of benzylamine (1.1 mmol, 1.1 equiv).

-

Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Visualization of the SNAr Mechanism:

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis of Synthetic Methods

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Substrate Scope | Broad; tolerates a wide range of functional groups.[1] | More limited; requires an activated pyrimidine ring and a good leaving group. |

| Reaction Conditions | Generally mild (80-120 °C), but requires an inert atmosphere. | Can require higher temperatures (80-150 °C), but is often air-tolerant. |

| Catalyst/Reagents | Requires a palladium catalyst and a phosphine ligand, which can be expensive.[2] | Does not require a metal catalyst, making it potentially more cost-effective. |

| Leaving Group | Effective with Cl, Br, and I. | Most effective with F; Cl, Br, and I are less reactive. |

| Advantages | High functional group tolerance, reliable for a wide range of substrates. | Simpler reaction setup, no need for expensive and air-sensitive catalysts. |

| Disadvantages | Cost of catalyst and ligand, requirement for an inert atmosphere. | Limited substrate scope, can require harsh reaction conditions. |

Characterization of this compound Derivatives

The successful synthesis of this compound derivatives must be confirmed through rigorous analytical characterization. The following techniques are essential for verifying the structure and purity of the final products:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Conclusion

The synthesis of this compound derivatives is a critical step in the discovery and development of new therapeutic agents. Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution provide effective and versatile routes to these valuable compounds. The choice of synthetic strategy will depend on a careful consideration of the specific target molecule, the available starting materials, and the desired scale of the synthesis. A thorough understanding of the underlying mechanisms and reaction parameters, as outlined in this guide, will enable researchers to efficiently and successfully prepare these important building blocks for drug discovery.

References

- Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen str

- Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. URL

- Buchwald–Hartwig amin

- A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organoc

- 5-[N-Benzyl-N-(4-cyanophenyl)amino]pyrimidine. PubChem. URL

- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. URL

- Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. MDPI. URL

- Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. URL

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL

- Nucleophilic Substitution in Some 5-Halopyrimidines.

- This compound. BLD Pharm. URL

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. URL

- Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents.

- General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. URL

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL

- Buchwald-Hartwig coupling. YouTube. URL

- Process for the preparation of N-benzylamines.

- Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. URL

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem. URL

- New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. PMC. URL

- Concerted Nucleophilic Arom

- Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.

- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. URL

- Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.

- Substituted 5-methyl-[6][7][8]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors.

Sources

N-benzylpyrimidin-5-amine: A Comprehensive Technical Guide to Chemical Reactivity and Stability for Drug Development Professionals

Executive Summary

N-benzylpyrimidin-5-amine stands as a pivotal scaffold in contemporary medicinal chemistry, underpinning the development of novel therapeutics, including potent anticancer and antimicrobial agents. Its synthetic tractability and nuanced electronic character offer a rich landscape for chemical modification. This guide provides an in-depth exploration of the chemical reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core principles governing its reactivity, from electrophilic and nucleophilic transformations to oxidative and reductive pathways. Furthermore, a comprehensive analysis of its stability under various stress conditions will be presented, equipping research teams with the predictive understanding necessary for robust drug design, formulation, and lifecycle management.

Molecular Architecture and Electronic Landscape

The chemical persona of this compound is a composite of its two key structural motifs: the electron-deficient pyrimidine ring and the nucleophilic secondary benzylic amine. The pyrimidine core, with its two electronegative nitrogen atoms, creates a π-deficient aromatic system. This inherent electron deficiency is a dominant factor in its reactivity, particularly predisposing positions C2, C4, and C6 to nucleophilic attack, especially when substituted with suitable leaving groups.

Conversely, the exocyclic secondary amine introduces a site of nucleophilicity and a source of electron density. The lone pair on the nitrogen atom can engage in resonance with the pyrimidine ring, albeit modestly, which serves to activate the ring towards certain electrophilic substitutions. The benzylic methylene bridge provides a site susceptible to both oxidative and reductive cleavage. Understanding this electronic interplay is fundamental to predicting and controlling the chemical behavior of this compound.

Figure 1: Logical relationship of structural motifs to the chemical properties of this compound.

Synthesis of this compound

The synthesis of this compound and its derivatives is typically achieved through nucleophilic aromatic substitution (SNAr) on a pyrimidine scaffold bearing a suitable leaving group at the 5-position, or through modern cross-coupling methodologies. A common and direct approach involves the reaction of 5-halopyrimidine with benzylamine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 5-bromopyrimidine and benzylamine.

Materials:

-

5-Bromopyrimidine

-

Benzylamine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 eq), palladium catalyst (0.02 eq), and phosphine ligand (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by benzylamine (1.2 eq) and sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound can be categorized based on the reactive site: the pyrimidine ring or the exocyclic N-benzylamino group.

Reactions at the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution. However, the presence of the activating amino group at the 5-position can enable substitution under certain conditions, directing electrophiles to the ortho and para positions (C4 and C6).

-

Nitration: Nitration of aminopyrimidines can be complex, with the outcome highly dependent on reaction conditions.[1] Strong nitrating agents may lead to a mixture of products or degradation.

-

Halogenation: Direct halogenation of the pyrimidine ring is challenging but can be achieved under specific conditions.

While the parent this compound does not have a leaving group on the pyrimidine ring, this class of reaction is paramount for the synthesis of more complex derivatives starting from halo-substituted precursors. The electron-withdrawing nature of the pyrimidine ring facilitates the SNAr mechanism at positions 2, 4, and 6.[2]

Reactions at the N-Benzylamino Group

The secondary amine is nucleophilic and readily undergoes alkylation and acylation.

-

N-Alkylation: Reaction with alkyl halides in the presence of a base will yield the corresponding tertiary amine. Over-alkylation to form a quaternary ammonium salt is possible.[3]

-

N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base affords the corresponding amide. This transformation can be used as a protecting strategy for the amino group.[4]

The N-benzylamino group is susceptible to oxidation, which can lead to cleavage of the C-N bond.

-

Oxidative Cleavage: Strong oxidizing agents can cleave the benzylic C-N bond to yield benzaldehyde and 5-aminopyrimidine.[5] This is also a known metabolic pathway for related compounds.

-

Oxidative Coupling: Under certain conditions, benzylamines can undergo oxidative coupling to form imines.[6][7]

The benzyl group can be removed via hydrogenolysis, a common deprotection strategy in organic synthesis.

-

Catalytic Hydrogenation: Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) typically results in the cleavage of the benzyl C-N bond to yield 5-aminopyrimidine and toluene.[8]

Figure 2: Overview of the chemical reactivity of this compound.

Chemical Stability and Degradation Pathways

The stability of this compound is a critical parameter in drug development, influencing its shelf-life, formulation, and storage conditions. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[9][10]

Stability Profile

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (Hydrolysis) | Moderate | Potential for hydrolysis of the amino group under harsh conditions. Protonation of the pyrimidine nitrogens can affect stability. |

| Basic (Hydrolysis) | Generally Stable | Stable under mild basic conditions. |

| Oxidative | Susceptible | Benzaldehyde, 5-aminopyrimidine, and further oxidation products. |

| Thermal | Moderate | Degradation is expected at elevated temperatures, likely involving the N-benzyl group.[5] |

| Photostability | Potentially Labile | Aminopyrimidines can be susceptible to photodegradation.[11] The benzyl group may also contribute to photosensitivity. |

Forced Degradation Experimental Workflow

The following workflow outlines a standard approach for conducting forced degradation studies on this compound, in line with ICH guidelines.

Figure 3: A typical workflow for forced degradation studies.

Spectroscopic Characterization

Unambiguous characterization of this compound is achieved through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Absorption |

| ¹H NMR | Pyrimidine H (C2, C4, C6) | δ 8.0 - 9.0 ppm |

| Benzyl Ar-H | δ 7.2 - 7.4 ppm | |

| Benzyl CH₂ | δ 4.3 - 4.6 ppm | |

| Amine NH | δ 5.0 - 6.0 ppm (broad) | |

| ¹³C NMR | Pyrimidine C | δ 140 - 160 ppm |

| Benzyl Ar-C | δ 127 - 140 ppm | |

| Benzyl CH₂ | δ 45 - 50 ppm | |

| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |

| C-H Aromatic Stretch | 3000 - 3100 cm⁻¹ | |

| C-H Aliphatic Stretch | 2850 - 3000 cm⁻¹ | |

| C=N, C=C Stretch | 1450 - 1600 cm⁻¹ | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 186.10 |

Conclusion and Future Perspectives

This compound is a molecule of significant interest with a rich and varied chemical reactivity profile. Its stability is a key consideration for its application in drug development. This guide has provided a comprehensive overview of its synthesis, reactivity, and stability, drawing upon established principles of heterocyclic and amine chemistry. Future research should focus on detailed kinetic studies of its degradation pathways and the exploration of its utility in the synthesis of novel, biologically active compounds. A thorough understanding of the principles outlined herein will empower research and development teams to harness the full potential of this versatile chemical scaffold.

References

- Sahoo, H., et al. (2022). Degradation of Anilinopyrimidine Fungicides Photoinduced by iron(III)-polycarboxylate Complexes. Pest Management Science, 62(7), 649-656.

- ResearchGate. (n.d.). Oxidative cleavage of C−N bonds in N-alkylbenzylamines, N,N-dialkylbenzylamines, and benzylamine derivatives.

- ACS Publications. (1951). Reduction and Benzylation by Means of Benzyl Alcohol. II. N-Benzylation. The Preparation of Secondary Aromatic Benzylamines. Journal of the American Chemical Society, 73(6), 2743–2745.

- MedCrave. (2016). Forced Degradation Studies.

- ResearchGate. (2005). Oxidative Coupling of Benzylamines into N-Benzylbenzaldimines with Mn(II)/tert-BuOOH.

- Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate.

- Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate.

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- PubMed. (2003). [From routine acylation towards stable sigma-complexes of pyrimidine: carbon protonation of the pyrimdine-ring].

- NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review.

- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.

- PubMed. (2010). Reactions of aromatic N-heterocycles with a lutetium benzyl complex supported by a ferrocene-diamide ligand.

- The Royal Society of Chemistry. (n.d.). Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin.

- ACS Publications. (1979). Ver low pressure pyrolysis. V. Benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine and the heat of formation of the amino, methylamino, and dimethylamino radicals. Journal of the American Chemical Society, 101(19), 5747–5753.

- Indian Academy of Sciences. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco.

- PubMed. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives.

- University of Limerick. (2001). Thermal stability of a ureidopyrimidinone model compound.

- OUCI. (2015). Regiospecific Benzoylation of Electron-Deficient N-Heterocycles with Methylbenzenes via a Minisci-Type Reaction.

- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- RSC Publishing. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(20), 8495–8512.

- ACS Publications. (1951). Acetylation of Some Aminopyrimidines. Journal of the American Chemical Society, 73(8), 3763–3767.

- Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy.

- Google Patents. (n.d.). CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation.

- ResearchGate. (2025). Electrophilic Substitution In Azines.

- RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.

- ResearchGate. (2025). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.

- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.

- IAGIM. (n.d.). Photostability.

- ResearchGate. (2025). Thermal analysis of some novel pyrimidine derivatives.

- NIH. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.

- SpectraBase. (n.d.). N-Benzyl-5-bromopyrimidin-2-amine - Optional[13C NMR] - Chemical Shifts.

- PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives.

Sources

- 1. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Comparative stability of benzamide, salicylamide, and some N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Free Article [researchmap.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzylpyrimidin-5-amine: A Keystone Scaffold in Modern Medicinal Chemistry

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylpyrimidin-5-amine, while not a widely known therapeutic agent in itself, represents a crucial structural motif within the broader class of pyrimidine-based bioactive molecules. This guide delves into the historical context of pyrimidine chemistry, outlines the probable synthetic pathways to this compound, and explores the vast therapeutic landscape where this scaffold plays a pivotal role. By examining its function as a pharmacophore, particularly in kinase inhibition, this paper provides a comprehensive technical overview for professionals engaged in drug discovery and development.

Introduction: The Enduring Legacy of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of biochemistry and medicinal chemistry. Its prevalence in nature is profound, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are fundamental to the genetic code in DNA and RNA.[1] Beyond its role in nucleic acids, the pyrimidine scaffold is found in essential molecules like thiamine (vitamin B1) and is a privileged structure in a multitude of synthetic drugs, including barbiturates and the antiretroviral zidovudine.[1]

The systematic study of pyrimidines dates back to 1884, with the synthesis of derivatives by Pinner.[1] However, the parent compound was not prepared until 1900 by Gabriel and Colman.[1] The biosynthesis of pyrimidines can occur through two primary pathways: de novo synthesis from simple precursors like bicarbonate and aspartate, or via salvage pathways that recycle pre-existing pyrimidine bases.[2][3] This inherent biological significance has made the pyrimidine nucleus an attractive starting point for the design of novel therapeutic agents.[4]

The Emergence of this compound as a Key Pharmacophore

The true "discovery" of this compound's value is therefore intrinsically linked to the broader discovery of pyrimidine-based kinase inhibitors. The pyrimidine core has been extensively utilized to construct these inhibitors, including eight FDA-approved drugs.[5] This is because the fused nitrogen-containing heterocycle can mimic the adenine ring of ATP, allowing molecules to bind to the hinge region of kinase active sites.[6] The N-benzyl substituent can then be modified to achieve desired potency, selectivity, and pharmacokinetic properties.[7]

Synthetic Strategies for this compound and its Derivatives

The synthesis of this compound and its derivatives can be approached through several established methodologies in heterocyclic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on both the pyrimidine and benzyl moieties.

Nucleophilic Aromatic Substitution (SNAr)

A common and direct approach involves the reaction of a halopyrimidine with benzylamine. 5-Halopyrimidines are suitable substrates for this reaction.

General Protocol for SNAr:

-

Reaction Setup: In a round-bottom flask, dissolve the 5-halopyrimidine (e.g., 5-bromopyrimidine or 5-chloropyrimidine) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.

-

Addition of Reagents: Add an excess of benzylamine (typically 1.5-2.0 equivalents) to the solution. The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to scavenge the hydrohalic acid byproduct.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 80-150 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

A similar approach has been used for the synthesis of 2-aminopyrimidine derivatives where 2-amino-4,6-dichloropyrimidine is reacted with various amines in the presence of triethylamine under solvent-free conditions.[8]

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

For less reactive halopyrimidines or when milder reaction conditions are desired, the Buchwald-Hartwig amination is a powerful and versatile method for forming the C-N bond.[9][10] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic organic chemistry.[11]

General Protocol for Buchwald-Hartwig Amination:

-

Catalyst System: The reaction requires a palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and a phosphine ligand (e.g., BINAP, Xantphos, or a bulky biaryl phosphine ligand).[9][12]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 5-halopyrimidine, benzylamine, palladium precursor, and phosphine ligand in an anhydrous aprotic solvent like toluene or 1,4-dioxane.

-

Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Reaction Conditions: Heat the mixture to the desired temperature (often 80-110 °C) and monitor for completion.

-

Workup and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. The purification is typically performed by column chromatography.

The Buchwald-Hartwig amination has been successfully applied to the synthesis of a wide range of N-substituted heteroaryl amines, including the first reported Pd-catalyzed aminations of a 5-halopyrimidine.[12]

Diagram of Synthetic Pathways:

Caption: Key synthetic routes to this compound.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition

The this compound scaffold is a prominent feature in a vast number of kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[7] Consequently, kinase inhibitors are a major focus of modern drug discovery.

Structure-Activity Relationship (SAR) Insights

The pyrimidine core of this compound and its isomers often serves as the "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region. The N-benzyl group projects into the ATP-binding pocket, where it can be modified to enhance potency and selectivity.

-

Substitution on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring can be fine-tuned to optimize interactions with specific amino acid residues in the kinase active site.

-

Substitution on the Pyrimidine Ring: Additional substituents on the pyrimidine ring can modulate the electronic properties of the core and provide additional interaction points. For instance, the incorporation of a sulfonamide-bearing side chain in the pyrimidine 4-position has been shown to result in compounds that inhibit a fewer number of kinases, thus improving selectivity.[5]

Examples in Drug Discovery

Numerous studies have reported the design and synthesis of pyrimidine-based derivatives for various therapeutic targets. For example, a series of pyrimidine-based derivatives were developed to inhibit Aurora A kinase activity and reduce levels of MYC oncoproteins, which are implicated in small-cell lung cancer.[13][14] In another example, novel aminopyrimidine derivatives were synthesized as potent inhibitors of PLK4, a kinase involved in cell cycle regulation, with potential applications in breast cancer therapy.[15]

The versatility of the pyrimidine scaffold is further highlighted by the development of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine cores, which are also privileged structures in kinase inhibitor design.[6][7] These fused ring systems build upon the fundamental pyrimidine structure to achieve high potency and selectivity against a range of kinase targets.

Diagram of Kinase Inhibition:

Caption: Competitive inhibition of a kinase by an this compound derivative.

Broader Biological Activities of Pyrimidine Derivatives

Beyond kinase inhibition, pyrimidine derivatives exhibit a wide spectrum of biological activities, making them a rich source of lead compounds in drug discovery.[16][17] These activities include:

-

Antimicrobial: Pyrimidine derivatives have shown both antibacterial and antifungal properties.[17][18]

-